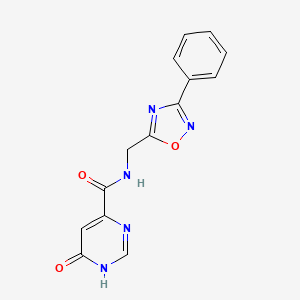
6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide” is a heterocyclic compound that contains a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles has been studied extensively. Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . For example, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Applications De Recherche Scientifique
Anticancer Activity
1,2,4-Oxadiazole derivatives have been shown to exhibit significant anticancer activity . When evaluated against human cancer cell lines, these compounds demonstrated promising results . The presence of the pyrimidine analog, such as in the compound , suggests potential for use in chemotherapeutic drugs targeting solid malignant tumors.
Anti-inflammatory Properties
Compounds with 1,2,4-oxadiazole structures have also been reported to possess anti-inflammatory properties . This indicates that our compound could be researched further for its efficacy in reducing inflammation in various medical conditions.
Analgesic Effects
The analgesic, or pain-relieving, effects of 1,2,4-oxadiazole derivatives make them candidates for the development of new pain management medications . This compound could be part of studies aiming to create less addictive analgesics with fewer side effects.
Antidiabetic Potential
Research has indicated that 1,2,4-oxadiazole derivatives may have applications in treating diabetes . The compound could be investigated for its ability to regulate blood sugar levels or enhance insulin sensitivity.
Immunosuppressive Uses
There is evidence to suggest that these derivatives can act as immunosuppressants . This application could be particularly useful in preventing organ transplant rejection or treating autoimmune diseases.
Antimicrobial and Antihelminthic Activity
The antimicrobial and antihelminthic properties of 1,2,4-oxadiazole derivatives suggest that they could be used to combat bacterial infections and parasitic worms . This compound could contribute to the development of new antibiotics or antiparasitic drugs.
Histamine-H3 Antagonist
Acting as a histamine-H3 antagonist , this compound could be explored for its therapeutic potential in treating sleep disorders, obesity, and other conditions related to the histaminergic system .
Agricultural Applications
In agriculture, 1,2,4-oxadiazole derivatives have shown effectiveness against plant diseases and pests . The compound could be studied for its potential as a chemical pesticide with a low risk profile, contributing to food security.
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Mécanisme D'action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may target various enzymes or proteins essential for the survival and replication of these pathogens.
Mode of Action
1,2,4-oxadiazoles, in general, are known to possess hydrogen bond acceptor properties , which may allow them to interact with their targets. This interaction could lead to the inhibition of the target’s function, thereby exerting its anti-infective effects.
Biochemical Pathways
This interference could lead to the inhibition of pathogen growth and proliferation .
Pharmacokinetics
It is noted that 1,2,4-oxadiazole derivatives show better hydrolytic and metabolic stability , which could potentially enhance the bioavailability of this compound.
Result of Action
Given its potential anti-infective properties, it can be inferred that the compound may inhibit the growth and proliferation of pathogens, thereby exerting its therapeutic effects .
Propriétés
IUPAC Name |
6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-11-6-10(16-8-17-11)14(21)15-7-12-18-13(19-22-12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,21)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXOTPRYXHTYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

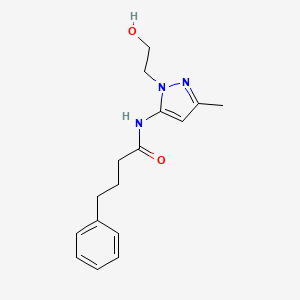
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865351.png)
![N-(3,5-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2865352.png)


![N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2865358.png)
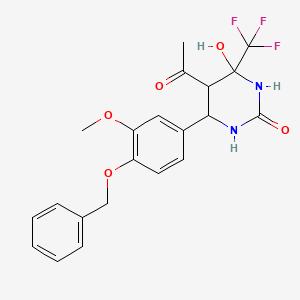
![N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2865362.png)
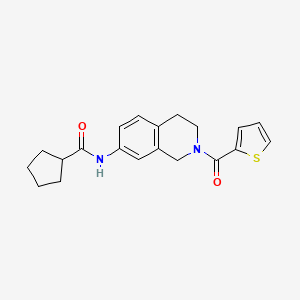
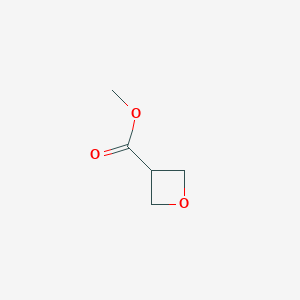

![N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2865369.png)
![2-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2865371.png)
